![molecular formula C12H16 B142065 Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b CAS No. 147085-41-4](/img/structure/B142065.png)
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], also known as 1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b, is a complex organic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. 3.1.02,4.07,9]decane].
Wirkmechanismus
The mechanism of action of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in cell proliferation. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to induce apoptosis in cancer cells, which could be a potential mechanism for its antitumor activity.
Biochemische Und Physiologische Effekte
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to exhibit antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is its unique structure, which makes it an attractive target for drug development. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to exhibit potent biological activity at relatively low concentrations, which could be useful in the development of new therapeutics. However, one of the limitations of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for the study of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane]. One area of interest is the development of new drugs based on the structure of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane]. Additionally, further research is needed to fully understand the mechanism of action of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] and its potential applications in the treatment of various diseases. Finally, more efficient and scalable synthesis methods for Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] could be developed to facilitate its use in laboratory experiments and drug development.
Conclusion:
In conclusion, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is a complex organic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. It has been extensively studied for its biological activities, including antitumor, antiviral, and antibacterial properties, as well as its ability to modulate ion channels. While there are limitations to its use in laboratory experiments, the development of new drugs based on Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] and further research into its mechanism of action could lead to new treatments for various diseases.
Synthesemethoden
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] can be synthesized through a variety of methods, including the Diels-Alder reaction, radical cyclization, and photochemical cycloaddition. The most commonly used method is the Diels-Alder reaction, which involves the reaction between a cyclopentadiene and a dienophile. This reaction leads to the formation of a spirocyclic compound that can be further modified to obtain Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane].
Wissenschaftliche Forschungsanwendungen
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been investigated for its ability to modulate ion channels, which could be useful in the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
147085-41-4 |
|---|---|
Produktname |
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b |
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane] |
InChI |
InChI=1S/C12H16/c1-2-12(1)10-4-6-3-7(6)11(12)9-5-8(9)10/h6-11H,1-5H2 |
InChI-Schlüssel |
FYDSNZCHHOHBAL-UHFFFAOYSA-N |
SMILES |
C1CC12C3CC4CC4C2C5C3C5 |
Kanonische SMILES |
C1CC12C3CC4CC4C2C5C3C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



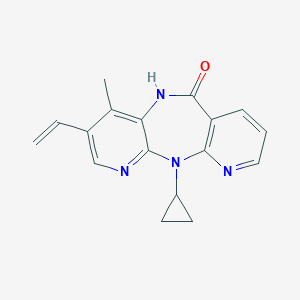
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
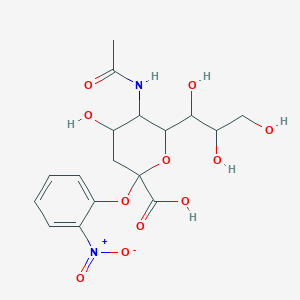
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
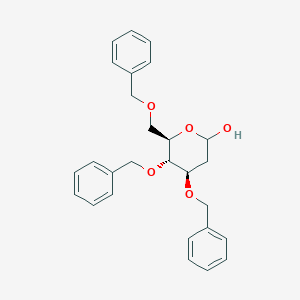
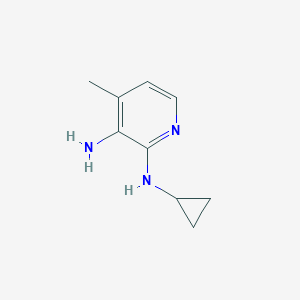

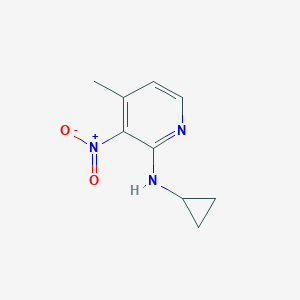
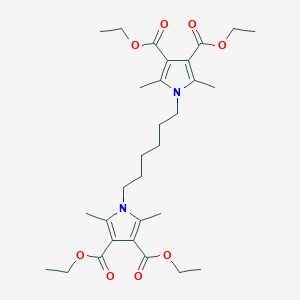
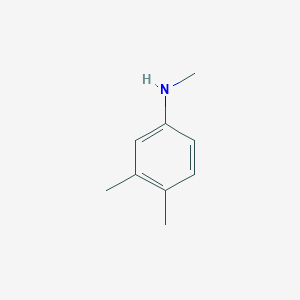
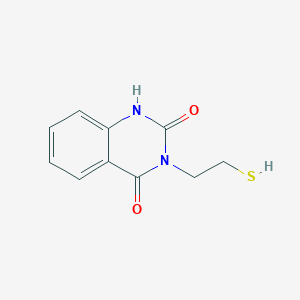
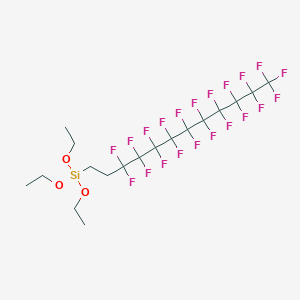
![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)